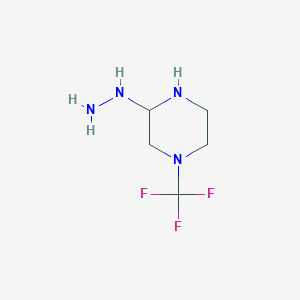

3-Hydrazinyl-1-(trifluoromethyl)piperazine

Description

Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in drug discovery. Its prevalence is due to a unique combination of properties that make it highly valuable for developing new therapeutic agents. Piperazine derivatives are integral components of numerous clinically approved drugs with applications spanning a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, anti-cancer agents, and antivirals.

The versatile structure of piperazine allows for extensive chemical modification at its two nitrogen atoms, enabling chemists to fine-tune the physicochemical properties of a molecule. These properties, such as solubility, basicity, and lipophilicity, are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The piperazine moiety can improve oral bioavailability and target affinity. Furthermore, the defined conformational geometry of the piperazine ring serves as a rigid linker to correctly orient other pharmacophoric groups for optimal interaction with biological targets. Its ability to form both ionic and hydrogen bonds further enhances its utility in drug design.

Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold

| Drug Name | Therapeutic Class | Function of Piperazine Moiety |

|---|---|---|

| Imatinib | Anticancer | Key part of the scaffold, linking different aromatic systems. |

| Sildenafil | Erectile Dysfunction | Forms a core part of the molecular structure, contributing to target binding. |

| Ciprofloxacin | Antibiotic | Essential for antibacterial activity and pharmacokinetic properties. |

| Cyclizine | Antihistamine | Central scaffold, crucial for receptor interaction. |

| Amoxapine | Antidepressant | Forms the core of the tricyclic antidepressant structure. |

The Role of Trifluoromethylation in Medicinal and Synthetic Chemistry

The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. The CF3 group possesses unique electronic and steric characteristics that can profoundly influence a molecule's biological activity and metabolic stability.

One of the key advantages of trifluoromethylation is the increased metabolic stability it confers. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to metabolic degradation by enzymes in the body. This can lead to a longer drug half-life.

Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier. Despite its size, its steric profile is comparable to a chlorine atom, allowing it to act as a bioisostere for other groups. The strong electron-withdrawing nature of the CF3 group can also significantly alter the acidity or basicity of nearby functional groups and improve the binding affinity of a drug to its target receptor through favorable electrostatic interactions.

Table 2: Comparison of Physicochemical Properties

| Property | Hydrogen (H) | Methyl (CH₃) | Trifluoromethyl (CF₃) |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 2.00 | 2.44 |

| Electronegativity (Pauling Scale) | 2.20 | ~2.5 (C) | ~3.4 (C-F bond effect) |

| Lipophilicity (Hansch π value) | 0.00 | +0.50 | +0.88 |

| Metabolic Stability | Low | Moderate | High |

Hydrazinyl Functionality as a Key Synthon and Pharmacophore

The hydrazinyl group (-NHNH2) is a versatile and highly reactive functional group that plays a dual role in chemistry as both a key synthetic intermediate (synthon) and a pharmacologically active moiety (pharmacophore).

As a synthon, hydrazine (B178648) and its derivatives are fundamental building blocks in organic synthesis. slideshare.net They readily react with aldehydes and ketones to form hydrazones, which are stable intermediates that can be further modified or used in cyclization reactions to create a wide variety of nitrogen-containing heterocyclic compounds like pyrazoles and triazoles. wikipedia.orgbeilstein-journals.org This reactivity is crucial for constructing complex molecular architectures from simpler starting materials. organic-chemistry.orgnih.gov

As a pharmacophore, the hydrazinyl moiety and the related hydrazone group (-C=N-NH-) are present in numerous compounds exhibiting a broad spectrum of biological activities. nih.gov These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. phytojournal.comresearchgate.net The nitrogen atoms of the hydrazinyl group can act as hydrogen bond donors and acceptors, enabling strong interactions with biological targets such as enzymes and receptors. biorxiv.org In some cases, the hydrazine moiety itself is crucial for the mechanism of action, for instance, by acting as a precursor for the release of signaling molecules like nitric oxide (NO). acs.org

Contextualizing 3-Hydrazinyl-1-(trifluoromethyl)piperazine within Relevant Chemical Space

The compound 3-Hydrazinyl-1-(trifluoromethyl)piperazine emerges as a molecule of significant interest by integrating the advantageous features of its three constituent parts. It provides a pre-functionalized scaffold that is primed for further chemical elaboration in drug discovery and chemical biology.

The Piperazine Core: Offers a proven, structurally rigid, and modifiable platform with favorable pharmacokinetic properties. rsc.org

The Trifluoromethyl Group: Located on one of the piperazine nitrogens (the N-CF3 motif), it is expected to enhance metabolic stability and lipophilicity while modulating the basicity of the nitrogen atom it is attached to. nih.gov

The Hydrazinyl Group: Positioned on the piperazine ring, it provides a reactive handle for synthetic diversification. This group can be used to link the scaffold to other molecules or to construct novel heterocyclic systems appended to the piperazine ring. For instance, novel trifluoromethylpyridine piperazine derivatives have been synthesized and shown to possess potential as plant activators. frontiersin.org

This specific arrangement of functional groups makes 3-Hydrazinyl-1-(trifluoromethyl)piperazine a valuable building block. Researchers can utilize the reactive hydrazinyl group to generate libraries of more complex molecules for biological screening. The combined presence of the piperazine ring and the trifluoromethyl group provides a strong foundation for developing new chemical entities with potentially improved drug-like properties. While specific research findings on this exact compound are not extensively published, its structure represents a logical and promising design for the creation of novel compounds for various research applications, particularly in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

577784-89-5 |

|---|---|

Molecular Formula |

C5H11F3N4 |

Molecular Weight |

184.16 g/mol |

IUPAC Name |

[4-(trifluoromethyl)piperazin-2-yl]hydrazine |

InChI |

InChI=1S/C5H11F3N4/c6-5(7,8)12-2-1-10-4(3-12)11-9/h4,10-11H,1-3,9H2 |

InChI Key |

HPLBZENKMTXWDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(N1)NN)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydrazinyl 1 Trifluoromethyl Piperazine

Retrosynthetic Analysis of 3-Hydrazinyl-1-(trifluoromethyl)piperazine

A retrosynthetic analysis of 3-Hydrazinyl-1-(trifluoromethyl)piperazine suggests several plausible disconnection points. The primary disconnection targets the carbon-nitrogen bond of the hydrazinyl group, leading to a precursor such as 3-amino-1-(trifluoromethyl)piperazine. This transformation is a common synthetic step, often proceeding through diazotization followed by reduction, or via electrophilic amination protocols.

Further deconstruction of the 3-amino-1-(trifluoromethyl)piperazine intermediate can be envisioned through two main pathways. The first involves the disconnection of the piperazine (B1678402) ring itself, suggesting a cyclization reaction between a suitably protected 1-(trifluoromethyl)ethylenediamine derivative and a two-carbon electrophile. A second approach involves functional group interconversion from a more stable precursor, such as a piperazin-2-one. This lactam could be derived from the cyclization of an N-(2-aminoethyl)amino acid derivative, where the carbonyl group serves as a precursor to the C3-amino functionality via an oxime intermediate.

Precursor Synthesis and Derivatization for Piperazine Ring Formation

The synthesis of 3-Hydrazinyl-1-(trifluoromethyl)piperazine can be strategically approached by first constructing the core piperazine ring with the trifluoromethyl group in place, followed by the introduction of the hydrazinyl moiety.

Synthesis of 1-(trifluoromethyl)piperazine (B1603990) Intermediates

The synthesis of N-trifluoromethylated piperazines can be challenging. A potential route involves the reaction of piperazine with a trifluoromethylating agent, though direct N-trifluoromethylation is often difficult and can lead to a mixture of products. A more controlled approach could involve the synthesis of the piperazine ring from precursors already containing the trifluoromethyl group. For instance, a three-component one-pot reaction of 2-trifluoromethyl-N-nosylaziridine, a primary amine, and a vinylsulfonium salt has been shown to produce trifluoromethylated piperazines. thieme-connect.com This method provides a versatile entry to the 1-(trifluoromethyl)piperazine core, which can then be further functionalized.

Another viable intermediate is a 1-(trifluoromethyl)piperazin-2-one. The synthesis of such lactams can be achieved through the cyclization of an N-(2-aminoethyl) derivative of a trifluoromethylated amino acid.

Functionalization Strategies for Introduction of the Hydrazinyl Group

The introduction of the hydrazinyl group at the C3 position is a critical step. A plausible strategy begins with a 1-(trifluoromethyl)piperazin-2-one intermediate. This ketone can be converted to the corresponding oxime by reaction with hydroxylamine. Subsequent reduction of the oxime would yield 3-amino-1-(trifluoromethyl)piperazine. The reduction of oximes to primary amines is a well-established transformation that can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. nih.gov

Once the 3-amino derivative is obtained, it can be converted to the target hydrazinyl compound. A classic method for converting a primary amine to a hydrazine (B178648) involves diazotization with sodium nitrite (B80452) in an acidic medium to form a diazonium salt, which is then reduced, for example with tin(II) chloride. More modern approaches might involve electrophilic amination of the protected 3-aminopiperazine derivative. organic-chemistry.org

| Step | Reaction | Reagents and Conditions |

| 1 | Oximation of piperazin-2-one | Hydroxylamine hydrochloride, base (e.g., pyridine), ethanol (B145695), reflux |

| 2 | Reduction of oxime to amine | LiAlH4 in THF; or H2, Pd/C in methanol |

| 3 | Conversion of amine to hydrazine | 1. NaNO2, aq. HCl, 0°C; 2. SnCl2, aq. HCl |

Direct Synthesis Approaches to 3-Hydrazinyl-1-(trifluoromethyl)piperazine

Direct synthesis approaches aim to construct the fully substituted piperazine ring in a more convergent manner.

Cyclization Reactions and Conditions

A potential direct synthesis could involve the cyclization of a linear precursor that already contains the necessary functional groups or their masked equivalents. For example, a double Michael addition of a nitrosoalkene to a primary amine bearing a trifluoromethyl group can produce a bis(oximinoalkyl)amine. nih.gov A subsequent stereoselective catalytic reductive cyclization of the dioxime can then form the piperazine ring. nih.gov If a precursor containing a masked hydrazinyl group is used, this could lead directly to the desired product.

Another approach is the palladium-catalyzed cyclization of a suitably substituted diamine with a propargyl unit, which can provide highly substituted piperazines with good regio- and stereochemical control. organic-chemistry.org

| Cyclization Strategy | Precursors | Catalyst/Conditions |

| Reductive Cyclization of Dioximes | Trifluoromethylated bis(oximinoalkyl)amine | H2, Pd/C or Raney Nickel |

| Palladium-Catalyzed Cyclization | Substituted diamine and propargyl derivative | Palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand |

Stereoselective Synthesis of Enantiopure Forms

Since the C3 position of 3-Hydrazinyl-1-(trifluoromethyl)piperazine is a stereocenter, the development of a stereoselective synthesis is of high importance. Asymmetric synthesis of carbon-substituted piperazines has been achieved through several strategies. nih.govrsc.org

One approach involves the use of a chiral auxiliary. For example, a synthesis starting from a chiral amino acid could be used to construct a chiral 1,2-diamine intermediate, which would then be cyclized to form an enantiopure 3-substituted piperazine. nih.gov The diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to a chiral α-amino sulfinylimine has been used to synthesize homochiral cis-2-phenyl-3-(trifluoromethyl)piperazines, demonstrating a viable route for controlling the stereochemistry of trifluoromethylated piperazines. nih.gov

Catalytic asymmetric methods are also highly valuable. For instance, asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can produce highly enantioenriched tertiary piperazin-2-ones, which could serve as chiral precursors. nih.gov

| Asymmetric Approach | Description |

| Chiral Pool Synthesis | Utilization of a chiral starting material, such as an amino acid, to introduce stereochemistry that is carried through the synthesis. |

| Chiral Auxiliary | A chiral group is temporarily attached to a precursor to direct a stereoselective reaction, and is later removed. |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used to favor the formation of one enantiomer over the other in a key bond-forming step. |

Purification and Isolation Techniques in 3-Hydrazinyl-1-(trifluoromethyl)piperazine Synthesis

The purification and isolation of 3-Hydrazinyl-1-(trifluoromethyl)piperazine from a crude reaction mixture are critical steps to ensure the final product's purity, which is essential for its subsequent use and characterization. The choice of technique depends on the physical and chemical properties of the compound, such as its polarity, solubility, and stability, as well as the nature of the impurities present. Based on the structure, which contains a polar piperazine ring, a basic hydrazine group, and a lipophilic trifluoromethyl group, a combination of the following standard laboratory techniques would likely be employed.

Crystallization: Recrystallization is a primary method for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The selection of an appropriate solvent system is crucial. For a compound like 3-Hydrazinyl-1-(trifluoromethyl)piperazine, a range of solvents from polar (e.g., ethanol, isopropanol, water) to non-polar (e.g., hexane, toluene), or mixtures thereof, would be screened to find conditions that provide high recovery of pure crystals. Given the basic nature of the hydrazine and piperazine nitrogens, crystallization of a salt form (e.g., hydrochloride or hydrobromide salt) is a common and effective strategy to obtain a highly pure, stable, crystalline solid.

Chromatography: Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is the most common chromatographic technique for purification in synthetic chemistry. For a moderately polar compound like 3-Hydrazinyl-1-(trifluoromethyl)piperazine, normal-phase column chromatography using silica (B1680970) gel as the stationary phase would be effective. The mobile phase would typically be a mixture of a non-polar solvent (like heptane (B126788) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297), methanol, or isopropanol). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. The basic nature of the compound might necessitate the addition of a small amount of a base, such as triethylamine (B128534) or ammonia, to the eluent to prevent the compound from streaking on the acidic silica gel column.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. Both normal-phase and reverse-phase HPLC could be applicable. In reverse-phase HPLC, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, typically mixtures of water and acetonitrile (B52724) or methanol. An additive, such as trifluoroacetic acid (TFA) or formic acid, is often included in the mobile phase to improve peak shape by protonating the basic nitrogen atoms.

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their different solubilities in two immiscible liquid phases, usually water and an organic solvent. The basic nitrogen atoms in 3-Hydrazinyl-1-(trifluoromethyl)piperazine allow for acid-base extraction. The crude product can be dissolved in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with a dilute acidic aqueous solution (e.g., HCl). The basic compound will be protonated and move into the aqueous phase, while non-basic organic impurities remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃), and re-extracted with an organic solvent to recover the purified free base.

The table below summarizes the likely purification techniques for this compound.

| Technique | Stationary Phase / Medium | Mobile Phase / Solvent System | Principle of Separation |

| Recrystallization | Solid-state crystal lattice | Ethanol/Water, Isopropanol/Heptane, or other suitable solvent mixtures | Differential solubility of the compound and impurities at different temperatures. |

| Column Chromatography | Silica Gel | Heptane/Ethyl Acetate or Dichloromethane/Methanol (with ~1% Triethylamine) | Adsorption; separation based on polarity. |

| Reverse-Phase HPLC | C18-bonded Silica | Water/Acetonitrile (with 0.1% TFA or Formic Acid) | Partitioning; separation based on hydrophobicity. |

| Acid-Base Extraction | Immiscible Organic/Aqueous layers | Dichloromethane / Dilute HCl(aq) followed by NaOH(aq) | Differential solubility of the neutral base vs. its protonated salt form. |

Green Chemistry Principles in the Synthesis of 3-Hydrazinyl-1-(trifluoromethyl)piperazine

Applying the principles of green chemistry to the synthesis of 3-Hydrazinyl-1-(trifluoromethyl)piperazine aims to reduce the environmental impact of the manufacturing process. This involves designing a synthetic route that minimizes waste, avoids hazardous substances, and maximizes energy efficiency. While a specific "green" synthesis for this compound has not been published, the following principles would be central to its development.

Atom Economy: A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. Synthetic routes involving addition or condensation reactions are generally preferred over those that use protecting groups or generate significant stoichiometric byproducts, as they tend to have higher atom economy. For instance, a synthetic pathway that constructs the piperazine ring and introduces the functional groups with minimal loss of atoms would be considered superior.

Use of Safer Solvents and Reagents: Traditional organic synthesis often relies on volatile and hazardous solvents like dichloromethane, chloroform, or benzene (B151609). A green approach would prioritize the use of safer alternatives. Water is the ideal green solvent, though its use can be limited by the solubility of reactants. Other preferred solvents include ethanol, isopropanol, and ethyl acetate, which are derived from renewable resources and have better environmental, health, and safety profiles. Similarly, hazardous reagents should be replaced with safer alternatives whenever possible.

Energy Efficiency: Synthetic steps should be designed to be conducted at ambient temperature and pressure to reduce energy consumption. The use of catalytic processes is highly desirable, as catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity, reducing the need for energy-intensive purification steps. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input compared to conventional heating. evitachem.com

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This principle is closely linked to atom economy and the use of catalytic reactions. Catalytic hydrogenation, for example, is a very clean reaction that produces minimal waste compared to reductions using stoichiometric metal hydrides, which generate large amounts of inorganic waste.

The table below outlines how green chemistry principles could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of 3-Hydrazinyl-1-(trifluoromethyl)piperazine | Potential Benefit |

| Atom Economy | Designing the synthesis to involve cycloadditions or tandem reactions that incorporate most reactant atoms into the final structure. | Reduces the generation of byproducts and waste. |

| Safer Solvents | Replacing chlorinated solvents (e.g., DCM) with greener alternatives like ethanol, 2-propanol, or ethyl acetate for reactions and purification. | Reduces environmental impact and improves worker safety. |

| Energy Efficiency | Utilizing highly efficient catalysts to enable reactions at lower temperatures; exploring microwave-assisted or flow chemistry processes. | Lowers energy consumption and potentially shortens production time. |

| Catalysis | Using catalytic amounts of reagents (e.g., catalytic hydrogenation for reductions) instead of stoichiometric ones. | Minimizes inorganic waste and improves reaction efficiency. |

| Waste Prevention | Choosing synthetic routes that avoid the use of protecting groups, thereby shortening the synthesis and eliminating deprotection steps that generate waste. | Simplifies the process and reduces the overall volume of waste. |

Structural Elucidation Methodologies for 3 Hydrazinyl 1 Trifluoromethyl Piperazine

Spectroscopic Characterization Techniques Applied to 3-Hydrazinyl-1-(trifluoromethyl)piperazine

Spectroscopic methods are paramount in the initial stages of structural elucidation. By analyzing the absorption or emission of electromagnetic radiation by the molecule, detailed information about its electronic structure, functional groups, and the connectivity of its atoms can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 3-Hydrazinyl-1-(trifluoromethyl)piperazine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The piperazine (B1678402) ring protons would likely exhibit complex splitting patterns due to spin-spin coupling. The protons on the carbon adjacent to the hydrazinyl group would be expected to be deshielded compared to other piperazine protons. The NH and NH₂ protons of the hydrazinyl group would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent. Their identity could be confirmed by D₂O exchange, which would cause their signals to disappear.

¹³C NMR Spectroscopy: The carbon NMR spectrum would indicate the number of chemically non-equivalent carbon atoms. The carbon atom attached to the trifluoromethyl group would show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The carbons of the piperazine ring would appear in the aliphatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the trifluoromethyl and hydrazinyl groups.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would be used to confirm the presence of the trifluoromethyl group. It would be expected to show a singlet in the proton-decoupled spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for definitively assigning the proton and carbon signals and establishing the connectivity of the atoms within the molecule.

Predicted ¹H and ¹³C NMR Data for 3-Hydrazinyl-1-(trifluoromethyl)piperazine

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperazine-CH₂ | 2.8 - 3.5 | 45 - 55 |

| Piperazine-CH (adjacent to hydrazinyl) | 3.0 - 3.8 | 50 - 60 |

| NH (hydrazinyl) | Broad, 3.5 - 5.0 | - |

| NH₂ (hydrazinyl) | Broad, 3.0 - 4.5 | - |

| CF₃ | - | Quartet, ~125 |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the elemental formula of 3-Hydrazinyl-1-(trifluoromethyl)piperazine.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For instance, cleavage of the piperazine ring is a common fragmentation pathway for such derivatives. The loss of the hydrazinyl group or the trifluoromethyl group could also be observed. Analysis of the isotopic pattern of the molecular ion would further support the proposed elemental composition.

Predicted Key Fragmentation Peaks in the Mass Spectrum of 3-Hydrazinyl-1-(trifluoromethyl)piperazine

| m/z | Predicted Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M-31]+ | Loss of NHNH₂ |

| [M-69]+ | Loss of CF₃ |

| Various | Piperazine ring fragments |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the hydrazinyl group in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the piperazine ring would appear around 2800-3000 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1000-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule. The C-N and C-C stretching vibrations of the piperazine ring would be observable.

Predicted IR Absorption Bands for 3-Hydrazinyl-1-(trifluoromethyl)piperazine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Hydrazinyl) | 3200 - 3400 | Medium |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium-Strong |

| N-H Bend (Hydrazinyl) | 1590 - 1650 | Medium |

| C-F Stretch (Trifluoromethyl) | 1000 - 1350 | Strong |

X-ray Crystallography for Absolute Configuration and Conformation Determination

While spectroscopic methods provide a wealth of structural information, X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of 3-Hydrazinyl-1-(trifluoromethyl)piperazine can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center at the 3-position of the piperazine ring. It would also reveal the preferred conformation of the piperazine ring, which is typically a chair conformation.

Chromatographic Techniques for Purity Assessment in Research Samples

Before conducting detailed structural elucidation, it is essential to ensure the purity of the research sample. Chromatographic techniques are the primary methods for assessing purity.

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., a reversed-phase C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer) would be used to separate the target compound from any impurities. A UV detector would likely be used for detection. The purity would be assessed by the percentage of the area of the main peak relative to the total area of all peaks.

Gas Chromatography (GC): GC could also be employed for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. A mass spectrometer is often used as a detector (GC-MS), which would simultaneously provide purity information and mass spectral data for the compound and any impurities.

Derivatization Chemistry and Analogue Synthesis Based on 3 Hydrazinyl 1 Trifluoromethyl Piperazine

Reactions of the Hydrazinyl Moiety

The hydrazinyl group is a key site for derivatization due to the high nucleophilicity of its terminal nitrogen atom. This allows for selective reactions under controlled conditions, leading to a variety of functionalized products.

The primary amino group of the hydrazinyl moiety readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. rsc.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by dehydration to yield the stable C=N double bond of the hydrazone. The reaction is often reversible, and the position of the equilibrium can be influenced by factors such as pH and the removal of water. Aromatic and aliphatic aldehydes and ketones with varied substitution patterns can be used to generate a wide array of hydrazone derivatives. uchile.clresearchgate.net

Table 1: Examples of Hydrazone Formation from 3-Hydrazinyl-1-(trifluoromethyl)piperazine

| Carbonyl Compound | Product Name |

| Benzaldehyde | 1-(1-Benzylidenehydrazinyl)-4-(trifluoromethyl)piperazine |

| Acetophenone | 1-(1-(1-Phenylethylidene)hydrazinyl)-4-(trifluoromethyl)piperazine |

| Cyclohexanone | 1-(1-Cyclohexylidenehydrazinyl)-4-(trifluoromethyl)piperazine |

| 4-Nitrobenzaldehyde | 1-(1-(4-Nitrobenzylidene)hydrazinyl)-4-(trifluoromethyl)piperazine |

Acylation and Sulfonylation of the Hydrazine (B178648) Nitrogen

The terminal nitrogen of the hydrazinyl group can be readily acylated or sulfonylated using various acylating and sulfonylating agents. Acyl chlorides, anhydrides, and activated esters react with the hydrazine to form stable hydrazides. Similarly, sulfonyl chlorides react to produce sulfonohydrazides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The choice of solvent and base is crucial for optimizing the reaction conditions and yields.

Table 2: Acylation and Sulfonylation Products

| Reagent | Product Class |

| Acetyl chloride | Hydrazide |

| Benzoyl chloride | Hydrazide |

| Benzenesulfonyl chloride | Sulfonohydrazide |

| p-Toluenesulfonyl chloride | Sulfonohydrazide |

Urea (B33335) and Thiourea (B124793) Formation Strategies

The reaction of the hydrazinyl moiety with isocyanates and isothiocyanates provides a straightforward route to the synthesis of semicarbazides (urea derivatives) and thiosemicarbazides (thiourea derivatives), respectively. nih.govresearchgate.netnih.govbeilstein-journals.orgmdpi.com This addition reaction is generally high-yielding and proceeds under mild conditions. nih.gov The nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of the corresponding urea or thiourea derivative. A wide range of substituted isocyanates and isothiocyanates can be employed to introduce diverse functionalities. nih.gov

Table 3: Urea and Thiourea Derivatives

| Reagent | Product Class |

| Phenyl isocyanate | Semicarbazide |

| Methyl isothiocyanate | Thiosemicarbazide |

| 4-Chlorophenyl isocyanate | Semicarbazide |

| Naphthyl isothiocyanate | Thiosemicarbazide |

Reactions Involving the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms that can also participate in various chemical transformations. The nitrogen at the 4-position is substituted with a trifluoromethyl group, which significantly reduces its nucleophilicity. Consequently, reactions involving the piperazine nitrogens are expected to occur primarily at the nitrogen atom at the 1-position, which is part of the hydrazinyl substituent.

Alkylation of the piperazine nitrogen can be achieved using alkyl halides or other alkylating agents. The reaction typically requires a base to deprotonate the nitrogen, enhancing its nucleophilicity. Arylation of the piperazine nitrogen can be accomplished through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govrsc.orgrsc.org These methods allow for the introduction of a wide range of aryl and heteroaryl groups.

Reductive amination is a powerful method for the formation of C-N bonds and can be applied to the piperazine nitrogen. youtube.comnih.govreddit.comnih.gov This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of the piperazine with an aldehyde or ketone, followed by reduction with a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. youtube.com This strategy allows for the introduction of a variety of alkyl substituents onto the piperazine nitrogen.

Trifluoromethyl Group Modification and Bioisosteric Replacement Studies

Bioisosteric replacement involves substituting one chemical group with another that produces a similar biological response. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This approach is used to explore the chemical space around a lead compound, aiming to improve potency, selectivity, or metabolic properties. For the trifluoromethyl group, several bioisosteres are commonly considered in medicinal chemistry. These replacements can alter electronic and steric properties, offering a pathway to novel analogues with potentially improved characteristics. nih.govnih.gov

For instance, replacing the CF₃ group with a cyano (-CN) or a pentafluoroethyl (-CF₂CF₃) group can systematically vary the molecule's lipophilicity and electronic profile. While direct chemical modification of the highly stable C-F bonds in a trifluoromethyl group is challenging, the synthesis of analogues featuring these bioisosteric replacements from alternative starting materials is a common and effective strategy. mdpi.com

Table 1: Potential Bioisosteric Replacements for the Trifluoromethyl Group

| Bioisostere | Chemical Formula | Key Property Changes | Rationale for Replacement |

|---|---|---|---|

| Cyano Group | -CN | Decreased lipophilicity, linear geometry, hydrogen bond acceptor | To explore different binding interactions and improve solubility. |

| Pentafluoroethyl Group | -CF₂CF₃ | Increased lipophilicity and steric bulk | To enhance binding affinity through increased van der Waals interactions. |

| Trifluoromethylsulfanyl Group | -SCF₃ | High lipophilicity, different electronic profile | To modulate electronic character while retaining metabolic stability. |

| Nitrile Oxide Group | -CNO | Dipolar character, potential for cycloaddition reactions | To introduce unique reactivity for covalent modification or probing. |

Studies involving the bioisosteric replacement of a trifluoromethyl group for an aliphatic nitro group have demonstrated that such modifications can lead to compounds with improved potency and metabolic stability. nih.govebi.ac.uk This highlights the value of exploring such replacements in analogue design based on the 3-hydrazinyl-1-(trifluoromethyl)piperazine core.

Design and Synthesis of 3-Hydrazinyl-1-(trifluoromethyl)piperazine Conjugates and Probes

The nucleophilic hydrazinyl (-NHNH₂) moiety is a versatile functional handle for the synthesis of molecular conjugates and probes. nih.gov This group readily reacts with electrophilic partners, most notably aldehydes and ketones, to form stable hydrazone linkages. beilstein-journals.org This reaction is a cornerstone of bioconjugation chemistry due to its high efficiency and mild reaction conditions.

The synthesis of conjugates involves covalently linking the 3-hydrazinyl-1-(trifluoromethyl)piperazine core to other molecules, which can include reporter tags, affinity labels, or larger biomolecules. For example, reaction with a fluorescent aldehyde could yield a fluorescent probe, allowing for visualization of the molecule's localization in biological systems. Similarly, conjugation to biotin (B1667282) would create an affinity probe for use in pulldown assays to identify binding partners.

Synthesis of Hydrazone-Linked Conjugates: The general synthetic route to hydrazone conjugates involves the condensation of the hydrazinyl group with an aldehyde or ketone. This reaction is typically catalyzed by a mild acid and proceeds in a suitable solvent like ethanol (B145695) or methanol. nih.gov

Step 1: Dissolution of 3-hydrazinyl-1-(trifluoromethyl)piperazine in a compatible solvent.

Step 2: Addition of the aldehyde- or ketone-containing molecule (e.g., a fluorescent dye, a biotin derivative).

Step 3: Mild heating or stirring at room temperature, often with catalytic acid, to facilitate the formation of the hydrazone bond. mdpi.comresearchgate.net

Table 2: Examples of Conjugation Partners for Probe Synthesis

| Conjugation Partner | Functional Group | Resulting Probe Type | Application |

|---|---|---|---|

| Fluorescein isothiocyanate (modified to aldehyde) | Aldehyde | Fluorescent Probe | Cellular imaging, fluorescence polarization assays |

| Biotin-PEG-aldehyde | Aldehyde | Affinity Probe | Protein target identification, affinity purification |

| 4-Azidobenzaldehyde | Aldehyde | Photoaffinity Probe | Covalent labeling of binding partners upon UV irradiation |

Beyond simple hydrazone formation, the hydrazinyl group can also be acylated by reaction with activated carboxylic acids (e.g., acyl chlorides or N-hydroxysuccinimide esters) to form stable acylhydrazide linkages. This expands the range of potential conjugation partners and provides an alternative, highly stable linkage for creating robust probes and conjugates. frontiersin.org

Parallel Synthesis and Combinatorial Chemistry Approaches for Analogue Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds for high-throughput screening. mdpi.comnih.gov The 3-hydrazinyl-1-(trifluoromethyl)piperazine scaffold is well-suited for these approaches due to the reliable and high-yielding reactivity of the hydrazinyl group.

A common strategy involves reacting the core scaffold with a diverse collection of building blocks in a spatially addressed format, such as a 96-well plate. nih.gov For the 3-hydrazinyl-1-(trifluoromethyl)piperazine core, a library of hydrazone derivatives can be synthesized in parallel by reacting it with a library of commercially available aldehydes and ketones. nih.gov

Liquid-Phase Parallel Synthesis Workflow: The synthesis of a library of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been successfully accomplished using liquid-phase parallel synthesis, demonstrating a methodology applicable to the 3-hydrazinyl-1-(trifluoromethyl)piperazine core. nih.gov

Dispensing: A solution of the 3-hydrazinyl-1-(trifluoromethyl)piperazine starting material is dispensed into each well of a multi-well plate.

Building Block Addition: A different aldehyde or ketone building block, from a pre-selected library of reagents, is added to each well.

Reaction: The plate is sealed and incubated under appropriate conditions (e.g., heating, shaking) to drive the reactions to completion.

Work-up and Purification: The reactions can be quenched, and the products purified in parallel using techniques like solid-phase extraction or preparative chromatography.

This approach allows for the creation of hundreds or thousands of distinct analogues in a short period, which can then be screened to identify compounds with desired biological activities. nih.gov The structural diversity of the library is determined by the variety of the aldehyde and ketone building blocks used.

Table 3: Illustrative Combinatorial Library Based on Hydrazone Formation

| Well ID | Aldehyde/Ketone Building Block | Resulting Analogue Structure (R-group shown) |

|---|---|---|

| A1 | Benzaldehyde | -CH=CH-C₆H₅ |

| A2 | 4-Chlorobenzaldehyde | -CH=CH-C₆H₄-Cl |

| A3 | 2-Naphthaldehyde | -CH=CH-C₁₀H₇ |

| B1 | Cyclohexanone | =C₆H₁₀ (cyclohexylidene) |

By employing such combinatorial strategies, researchers can efficiently explore the structure-activity relationships (SAR) around the 3-hydrazinyl-1-(trifluoromethyl)piperazine core, accelerating the discovery of novel compounds with valuable properties. nih.gov

Computational and Theoretical Investigations of 3 Hydrazinyl 1 Trifluoromethyl Piperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can elucidate reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Conformational Preferences

A systematic DFT analysis would involve:

Geometry Optimization: Calculating the lowest energy conformations of the molecule.

Energy Profiling: Determining the energy barriers for rotation around single bonds, particularly the C-N bonds of the piperazine (B1678402) ring and the C-N bond of the hydrazinyl group.

Substituent Effects: Analyzing how the electron-withdrawing trifluoromethyl group and the electron-donating hydrazinyl group influence the geometry and stability of the piperazine ring.

As of this writing, a comprehensive literature search did not yield specific DFT studies focused on the conformational preferences of 3-Hydrazinyl-1-(trifluoromethyl)piperazine.

Molecular Electrostatic Potential (MEP) Analysis for Interaction Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, such as biological targets or solvents. The MEP map uses a color scale to indicate regions of positive, negative, and neutral electrostatic potential.

For 3-Hydrazinyl-1-(trifluoromethyl)piperazine, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the piperazine and hydrazinyl groups, as well as the fluorine atoms of the trifluoromethyl group, indicating regions susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those of the hydrazinyl group and the N-H of the piperazine ring, indicating sites for nucleophilic attack.

This information is crucial for understanding potential hydrogen bonding interactions, which are key to ligand-receptor binding. Currently, specific MEP analysis studies for 3-Hydrazinyl-1-(trifluoromethyl)piperazine are not available in published scientific literature.

Molecular Dynamics (MD) Simulations of 3-Hydrazinyl-1-(trifluoromethyl)piperazine Conformations

Molecular Dynamics (MD) simulations provide a time-resolved understanding of the conformational dynamics of a molecule in a simulated environment, such as in water or a lipid bilayer. An MD simulation of 3-Hydrazinyl-1-(trifluoromethyl)piperazine would allow for the exploration of its conformational landscape over time, revealing the flexibility of the piperazine ring and the rotational freedom of its substituents.

Key insights from MD simulations would include:

Conformational Sampling: Identifying the most populated conformations in a given environment.

Solvent Effects: Understanding how interactions with solvent molecules influence the molecule's shape and dynamics.

Flexibility Analysis: Quantifying the movement of different parts of the molecule, which is important for understanding its ability to bind to a target.

A dedicated MD simulation study on 3-Hydrazinyl-1-(trifluoromethyl)piperazine has not been identified in the current scientific literature.

In Silico Prediction of Molecular Interactions and Ligand-Target Binding Affinity

In silico methods, such as molecular docking, are used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. This is a cornerstone of computer-aided drug design. To perform such a study for 3-Hydrazinyl-1-(trifluoromethyl)piperazine, a specific biological target would need to be identified.

The process would typically involve:

Target Identification: Selecting a protein of interest based on the compound's potential therapeutic application.

Molecular Docking: Predicting the preferred binding orientation of the compound within the active site of the target protein.

Binding Affinity Calculation: Estimating the strength of the interaction between the compound and the target, often expressed as a binding energy.

Without a specified biological target, and in the absence of published studies, predictions of molecular interactions and binding affinity for 3-Hydrazinyl-1-(trifluoromethyl)piperazine remain speculative.

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (Excluding Human Data)

Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These predictions are vital in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles.

For 3-Hydrazinyl-1-(trifluoromethyl)piperazine, a standard computational ADME profile would likely include predictions for:

| Property | Predicted Value/Range (Illustrative) | Significance |

| Molecular Weight | ~199.18 g/mol | Influences absorption and diffusion. |

| LogP (Lipophilicity) | 1.0 - 2.5 | Affects solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~50 - 70 Ų | Predicts cell permeability and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 3 | Influences solubility and binding to targets. |

| Number of Hydrogen Bond Acceptors | 5 | Influences solubility and binding to targets. |

| Aqueous Solubility | Moderate to High | Crucial for absorption and formulation. |

| Blood-Brain Barrier Permeability | Possible | Indicates potential for CNS activity. |

Note: The values in this table are illustrative and based on the general properties of similar chemical structures. Specific, validated computational ADME predictions for 3-Hydrazinyl-1-(trifluoromethyl)piperazine are not available in the reviewed literature.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. If 3-Hydrazinyl-1-(trifluoromethyl)piperazine were identified as an active compound against a particular target, a pharmacophore model could be developed based on its structure.

This model would typically include features such as:

Hydrogen bond acceptors (the nitrogen and fluorine atoms).

Hydrogen bond donors (the N-H groups).

A hydrophobic feature (the trifluoromethyl group).

A positive ionizable feature (the basic nitrogen atoms).

Once developed, this pharmacophore model could be used for virtual screening of large chemical databases to identify other compounds with similar features that might also be active against the same target. To date, no published studies have reported the development or use of a pharmacophore model based on 3-Hydrazinyl-1-(trifluoromethyl)piperazine.

Mechanistic and Target Oriented Research Involving 3 Hydrazinyl 1 Trifluoromethyl Piperazine Scaffold

Exploration of Molecular Recognition and Binding Mechanisms

Currently, there is a lack of specific studies in the public domain that detail the molecular recognition and binding mechanisms of 3-hydrazinyl-1-(trifluoromethyl)piperazine with biological macromolecules. Research on analogous compounds containing the trifluoromethylphenyl-piperazine moiety suggests that the trifluoromethyl group can play a crucial role in enhancing binding affinity and selectivity for various protein targets through hydrophobic and electrostatic interactions. The piperazine (B1678402) ring, a common pharmacophore, often participates in hydrogen bonding and acts as a scaffold to orient other functional groups for optimal interaction with a binding site. The hydrazinyl group introduces a reactive and polar moiety that could potentially form covalent bonds or strong hydrogen bonds with specific residues in a target protein. However, without experimental data such as X-ray crystallography or NMR spectroscopy for 3-hydrazinyl-1-(trifluoromethyl)piperazine, any description of its binding mechanism remains speculative.

Enzyme Inhibition and Activation Studies (In Vitro/Cell-Free Systems)

No specific in vitro or cell-free enzyme inhibition or activation studies for 3-hydrazinyl-1-(trifluoromethyl)piperazine have been reported in the peer-reviewed literature. Research on similar structures, such as certain thiazolylhydrazine-piperazine derivatives, has demonstrated inhibitory activity against enzymes like monoamine oxidase A (MAO-A). These studies highlight the potential of the piperazine scaffold in the design of enzyme inhibitors. The hydrazinyl group in the title compound could potentially interact with the active site of various enzymes, but this has not been experimentally verified.

Modulation of Cellular Signaling Pathways and Biological Processes (Pre-clinical, In Vitro/Ex Vivo)

There is no published research detailing the modulation of specific cellular signaling pathways or biological processes by 3-hydrazinyl-1-(trifluoromethyl)piperazine in preclinical in vitro or ex vivo models. Studies on related trifluoromethylpyridine piperazine derivatives have indicated an ability to activate plant defense pathways, suggesting that this class of compounds can influence cellular signaling. However, the specific effects of the 3-hydrazinyl moiety in a mammalian cellular context have not been elucidated.

Identification of Specific Biological Targets for 3-Hydrazinyl-1-(trifluoromethyl)piperazine Derivatives

The specific biological targets of 3-hydrazinyl-1-(trifluoromethyl)piperazine remain unidentified due to the absence of dedicated target identification studies. While research on derivatives has pointed towards targets such as MAO-A and various receptors, these findings cannot be directly extrapolated to the parent compound without experimental validation.

Development of Biological Probes Based on 3-Hydrazinyl-1-(trifluoromethyl)piperazine

The development of biological probes from the 3-hydrazinyl-1-(trifluoromethyl)piperazine scaffold has not been reported. The hydrazinyl group offers a potential handle for the attachment of reporter molecules such as fluorophores or biotin (B1667282), which could facilitate the development of chemical probes to investigate biological systems. However, no such probes based on this specific molecule have been described in the literature.

Structure Activity Relationship Sar Studies of 3 Hydrazinyl 1 Trifluoromethyl Piperazine Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for 3-Hydrazinyl-1-(trifluoromethyl)piperazine derivatives employs a variety of experimental and computational techniques. These methodologies aim to systematically dissect the molecular features responsible for biological activity.

High-Throughput Screening (HTS): This technique allows for the rapid assessment of a large library of derivatives against a specific biological target. The resulting data provides an initial landscape of the SAR, identifying preliminary "hit" compounds for further optimization.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of the derivatives and their biological activity. materialsciencejournal.orgmdpi.com For the 3-Hydrazinyl-1-(trifluoromethyl)piperazine scaffold, 2D-QSAR could relate physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) of substituents to changes in activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed understanding by mapping the steric and electrostatic fields of the molecules to their activity. mdpi.com

X-ray Crystallography and Molecular Docking: When the biological target is a protein, obtaining a co-crystal structure of a derivative bound to the active site provides invaluable information about the key interactions. In the absence of crystallographic data, molecular docking simulations can predict the binding mode of the 3-Hydrazinyl-1-(trifluoromethyl)piperazine core and its analogs, guiding the design of new derivatives with improved affinity. nih.gov

A typical workflow for SAR elucidation would involve the synthesis of a focused library of analogs, followed by biological evaluation. The resulting data would then be analyzed using QSAR and molecular modeling techniques to build a predictive model that informs the next round of synthesis and testing.

Impact of Substituent Variation on Biological Activity (Conceptual Framework)

The biological activity of derivatives based on the 3-Hydrazinyl-1-(trifluoromethyl)piperazine scaffold can be conceptually modulated by systematic variations at different positions of the molecule. Key areas for modification include the hydrazinyl group, the piperazine (B1678402) ring, and the trifluoromethylphenyl moiety, if present as part of a larger derivative structure.

Modifications of the Hydrazinyl Group: The hydrazinyl moiety (-NHNH2) is a key functional group that can participate in hydrogen bonding and coordination with biological targets. Modifications at this position can have a profound impact on activity. For instance, acylation or alkylation of the terminal nitrogen could alter the compound's hydrogen bonding capacity and lipophilicity.

The Role of the Trifluoromethyl Group: The trifluoromethyl (CF3) group at the N-1 position of the piperazine ring is a strong electron-withdrawing group and can significantly impact the pKa of the adjacent nitrogen atom. nih.gov This modification can also enhance metabolic stability and membrane permeability.

To illustrate this conceptual framework, a hypothetical data table of substituent variations and their predicted impact on a generic biological activity is presented below.

| Derivative | R1 (on Hydrazine) | R2 (on Piperazine) | Predicted Activity (IC50, nM) | Rationale |

| Parent | H | H | 100 | Baseline activity |

| 1a | -C(O)CH3 | H | 50 | Increased lipophilicity and potential for additional interactions |

| 1b | H | 2-CH3 | 200 | Potential steric hindrance in the binding pocket |

| 1c | -CH3 | H | 150 | Altered hydrogen bonding capacity |

This is a hypothetical table for illustrative purposes.

Positional Scanning and Hotspot Identification on the 3-Hydrazinyl-1-(trifluoromethyl)piperazine Scaffold

Positional scanning is a systematic approach to identify "hotspots" on the 3-Hydrazinyl-1-(trifluoromethyl)piperazine scaffold, which are positions where modifications lead to significant changes in biological activity. This is often achieved through the synthesis of a library of compounds where each position is systematically probed with a variety of substituents.

For the 3-Hydrazinyl-1-(trifluoromethyl)piperazine core, key positions for scanning would include:

The terminal nitrogen of the hydrazinyl group: Introducing a library of acyl or alkyl groups here can probe for interactions in the corresponding sub-pocket of the target.

The second nitrogen of the hydrazinyl group: Modifications at this position could influence the electronics and conformational flexibility of the hydrazinyl moiety.

The carbon atoms of the piperazine ring (C-2, C-3, C-5, C-6): Introducing small alkyl or functional groups can map the steric and electronic boundaries of the binding site.

The results of such a scan can be visualized in a "heat map" where positions showing a high sensitivity to substitution are considered hotspots for further optimization.

Conformationally Restricted Analogues in SAR Studies

The piperazine ring is a flexible six-membered ring that can adopt multiple conformations, such as chair and boat forms. nih.gov This conformational flexibility can be a disadvantage in drug design, as the molecule may need to adopt a specific conformation to bind effectively to its target. The synthesis of conformationally restricted analogues is a powerful strategy to lock the molecule into a more bioactive conformation and improve affinity and selectivity.

For the 3-Hydrazinyl-1-(trifluoromethyl)piperazine scaffold, conformational restriction can be achieved by:

Introducing rigid ring systems: Fusing the piperazine ring with other cyclic structures can limit its conformational freedom.

Introducing bulky substituents: A strategically placed bulky group can favor a particular chair conformation.

Creating bridged piperazines: Introducing an atomic bridge between two atoms of the piperazine ring can create a rigid bicyclic system.

By comparing the biological activity of the flexible parent compound with its rigid counterparts, researchers can deduce the bioactive conformation.

| Analogue Type | Structural Modification | Predicted Effect on Activity | Rationale |

| Flexible Parent | Unmodified piperazine ring | Baseline | Can adopt multiple conformations |

| Rigid Analogue 1 | Introduction of a C5-C6 ethylene (B1197577) bridge | Increased | Locks the molecule in a potentially more bioactive conformation |

| Rigid Analogue 2 | Fusion with a benzene (B151609) ring | Decreased | The enforced conformation may not be optimal for binding |

This is a hypothetical table for illustrative purposes.

Application of Chemoinformatic Tools in SAR Analysis

Chemoinformatics plays a crucial role in modern SAR studies by enabling the analysis and visualization of large datasets of chemical structures and biological activities. For the 3-Hydrazinyl-1-(trifluoromethyl)piperazine series, these tools can be applied in several ways:

Chemical Space Analysis: Tools like Principal Component Analysis (PCA) can be used to visualize the chemical space covered by a library of derivatives, ensuring that a diverse range of properties is being explored.

SAR Visualization: Software can be used to generate "SAR maps" that visually correlate structural features with biological activity, making it easier to identify trends and hotspots.

Predictive Modeling: Machine learning algorithms can be trained on existing data to build predictive models that can estimate the activity of virtual compounds before they are synthesized. This allows for the prioritization of synthetic efforts on the most promising candidates.

ADMET Prediction: Chemoinformatic tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the derivatives, helping to identify potential liabilities early in the drug discovery process.

By integrating these computational approaches, the SAR exploration of 3-Hydrazinyl-1-(trifluoromethyl)piperazine derivatives can be made more efficient and effective, accelerating the journey towards novel therapeutic agents.

Advanced Analytical Methods for Studying 3 Hydrazinyl 1 Trifluoromethyl Piperazine in Research Matrices

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Method Development for Quantification in Biological Research Media

The accurate quantification of 3-Hydrazinyl-1-(trifluoromethyl)piperazine in biological media like plasma, serum, and urine is critical for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred techniques due to their high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

An LC-MS/MS method offers high throughput and sensitivity for the direct analysis of piperazine (B1678402) derivatives in biological samples. mdpi.com Method development begins with optimizing the sample preparation, which typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering matrix components. nih.gov

Chromatographic separation is commonly achieved using a C18 reverse-phase column with a gradient elution mobile phase, often consisting of an aqueous component with a buffer like ammonium (B1175870) formate (B1220265) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netrsc.org

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor ion to product ion transition for the analyte and a stable isotope-labeled internal standard (e.g., TFMPP-D4). mdpi.com

Table 1: Illustrative LC-MS/MS Method Parameters for Quantification

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of 3-Hydrazinyl-1-(trifluoromethyl)piperazine |

| Product Ion (Q3) | Specific fragment ion |

Method validation is performed according to established guidelines, assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ). researchgate.net For similar piperazine compounds, methods have demonstrated linearity over a wide concentration range with LLOQs in the low ng/mL level. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique, though it often requires derivatization of the polar hydrazinyl and secondary amine groups to improve volatility and chromatographic performance. nih.govmdma.ch A common derivatization strategy is acetylation using acetic anhydride (B1165640) or trifluoroacetic anhydride. mdma.chnih.gov

Sample preparation involves extraction and derivatization, after which the sample is injected into the GC system. Separation is typically performed on a capillary column (e.g., 5% phenyl-methylpolysiloxane). unodc.org The mass spectrometer is operated in electron ionization (EI) mode, and detection can be done in full-scan mode for metabolite identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. nih.gov

High-Throughput Screening (HTS) Assay Development for 3-Hydrazinyl-1-(trifluoromethyl)piperazine and Analogues

High-Throughput Screening (HTS) enables the rapid evaluation of large libraries of compounds to identify molecules with specific biological activities. nih.gov Developing an HTS assay for 3-Hydrazinyl-1-(trifluoromethyl)piperazine and its analogues involves several key stages to ensure robustness, reproducibility, and suitability for automation. nuvisan.com

The initial step is target identification and assay selection . Given that piperazine derivatives are known to interact with various biological targets, an assay could be designed to screen for effects on a specific enzyme or receptor. nih.govresearchgate.net For instance, an enzymatic assay using a known target for piperazines, such as acetylcholinesterase, could be adapted. nih.gov The principle of such an assay might involve a colorimetric reaction, like the Ellman's method, where enzyme activity generates a product that can be measured by absorbance. nih.gov

The subsequent phase is assay development and optimization . This involves selecting appropriate reagents, determining optimal concentrations, and establishing incubation times and temperatures. The assay is then miniaturized to a 384-well or 1536-well plate format to reduce reagent consumption and increase throughput. nuvisan.com

Table 2: Key Stages in HTS Assay Development

| Stage | Description | Key Considerations |

|---|---|---|

| 1. Target Selection | Identify a biologically relevant enzyme or receptor. | Based on known pharmacology of piperazine or hydrazine (B178648) compounds. nih.govbiorxiv.org |

| 2. Assay Principle | Choose a detection method (e.g., fluorescence, absorbance, luminescence). | Signal-to-background ratio, cost, and compatibility with automation. |

| 3. Miniaturization | Adapt the assay to a high-density microplate format (384- or 1536-well). | Liquid handling robotics, reduction of reagent volumes. nih.gov |

| 4. Primary Screen | Screen the entire compound library at a single concentration. | Identify initial "hits" with significant activity. |

| 5. Hit Confirmation | Re-test the initial hits to confirm their activity. | Eliminate false positives. |

| 6. Dose-Response | Test confirmed hits at multiple concentrations to determine potency (e.g., IC50). | Generate concentration-response curves. nih.gov |

| 7. Secondary Assays | Use orthogonal assays to confirm target engagement and rule out artifacts. | E.g., biophysical methods like thermal shift assays. mdpi.com |

During the screening campaign, a large library of compounds, including analogues of 3-Hydrazinyl-1-(trifluoromethyl)piperazine, would be tested. mdpi.com Data analysis is performed to identify "hits"—compounds that exhibit a statistically significant effect. These hits are then subjected to a series of confirmation and secondary assays to verify their activity and mechanism of action. mdpi.com

Stability Profiling in Simulated Biological Environments (In Vitro/Ex Vivo)

Understanding the stability of a research compound in various biological environments is crucial for interpreting the results of in vitro assays and predicting its in vivo behavior. Stability profiling is typically conducted in simulated gastric and intestinal fluids, as well as in plasma, serum, or liver microsome preparations. nih.gov

The general procedure involves incubating 3-Hydrazinyl-1-(trifluoromethyl)piperazine at a known concentration in the test matrix (e.g., human serum, simulated gastric fluid) at a physiological temperature (37°C). nih.gov Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes), and the reaction is quenched, typically by adding a cold organic solvent like acetonitrile. The samples are then processed and analyzed by a validated LC-MS/MS method to determine the percentage of the parent compound remaining over time. nih.gov

Table 3: Representative In Vitro Stability Data of a Compound in Different Biological Media

| Time (minutes) | % Remaining in Simulated Gastric Fluid (pH 1.2) | % Remaining in Human Serum | % Remaining in Rat Liver Microsomes |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 15 | 98.5 | 99.1 | 85.2 |

| 30 | 97.2 | 98.5 | 68.7 |

| 60 | 95.8 | 96.9 | 45.1 |

The data can reveal potential liabilities, such as rapid degradation in acidic conditions or high metabolic turnover in the presence of liver enzymes. researchgate.net For instance, rapid degradation in liver microsomes would suggest that the compound is likely to be quickly metabolized in vivo. researchgate.net

Isotopic Labeling Strategies for Metabolic Pathway Elucidation (Pre-clinical)

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound. musechem.com By replacing one or more atoms in 3-Hydrazinyl-1-(trifluoromethyl)piperazine with their stable isotopes (e.g., deuterium (B1214612) ²H or D, carbon-¹³C, nitrogen-¹⁵N), researchers can track the molecule and its metabolites through complex biological systems using mass spectrometry. musechem.comnih.gov

The choice of isotope and labeling position is critical and depends on the metabolic question being addressed. nih.govmdpi.com

Deuterium (²H) Labeling: Replacing hydrogen atoms with deuterium at metabolically stable positions can serve as a tag for tracking the parent compound and its metabolites. musechem.com Labeling the piperazine ring can help determine if this part of the molecule remains intact or undergoes degradation. mdma.chnih.gov

Carbon-13 (¹³C) Labeling: Incorporating ¹³C atoms, for instance in the trifluoromethyl group or the piperazine backbone, allows for the definitive tracking of the carbon skeleton. This helps in identifying metabolites where significant structural changes have occurred. researchgate.netcumbria.ac.uk

Nitrogen-15 (¹⁵N) Labeling: Placing a ¹⁵N label within the hydrazinyl group or the piperazine ring is particularly useful for investigating metabolic pathways involving these nitrogen-containing moieties, such as N-dealkylation or cleavage of the hydrazine group. biorxiv.org

After administering the labeled compound in a pre-clinical model, biological samples (urine, feces, plasma) are collected. The metabolites are then isolated and analyzed, typically by high-resolution LC-MS. The mass spectrometer can distinguish between the unlabeled compound and its labeled metabolites based on the mass shift introduced by the isotope. This allows for the confident identification of metabolic products and the elucidation of biotransformation pathways, such as hydroxylation, glucuronidation, or ring cleavage. mdma.chnih.gov

Table 4: Isotopic Labeling Strategies and Their Applications

| Isotope | Potential Labeling Position | Metabolic Question to Address |

|---|---|---|

| Deuterium (²H) | Piperazine ring C-H bonds | Stability of the piperazine ring; detection of hydroxylated metabolites. |

| Carbon-13 (¹³C) | Trifluoromethyl carbon | Fate of the trifluoromethylphenyl moiety. |

| Nitrogen-15 (¹⁵N) | Hydrazinyl group (-NHNH₂) | Metabolic stability and reactions of the hydrazine functional group. |

Future Directions and Emerging Research Avenues for 3 Hydrazinyl 1 Trifluoromethyl Piperazine

Exploration of Novel Reaction Methodologies for Scaffold Derivatization

The structural diversification of the 3-Hydrazinyl-1-(trifluoromethyl)piperazine core is paramount to exploring its full potential. Future research will likely focus on leveraging both established and novel synthetic methods to modify the scaffold at multiple positions.

The hydrazinyl group serves as a primary handle for derivatization. It can readily undergo condensation reactions with a wide array of aldehydes and ketones to form a diverse library of hydrazone derivatives. This approach is highly modular, allowing for the systematic introduction of various substituents to probe structure-activity relationships.

Furthermore, the piperazine (B1678402) ring itself offers significant opportunities for functionalization, particularly through direct C-H activation strategies which have become powerful tools for modifying saturated heterocycles. beilstein-journals.orgnsf.govnih.gov These methods provide access to derivatives that are not easily synthesized through traditional, lengthy approaches. encyclopedia.pub Key emerging methodologies applicable to this scaffold include:

Photoredox Catalysis: Visible-light photoredox catalysis enables the mild and selective functionalization of C-H bonds adjacent to nitrogen atoms. encyclopedia.pubmdpi.com Using organic photocatalysts like acridinium (B8443388) salts, it would be possible to introduce alkyl or aryl groups at the C-2 or C-5 positions of the piperazine ring, guided by the electronic properties of the nitrogen substituents. mdpi.com

Direct C-H Lithiation: N-Boc protected piperazines can undergo direct, enantioselective lithiation followed by trapping with various electrophiles. nih.govmdpi.com This would allow for the controlled installation of substituents on the carbon framework of the 3-Hydrazinyl-1-(trifluoromethyl)piperazine scaffold.

Transition-Metal-Catalyzed Reactions: Rhodium-catalyzed reactions can achieve dehydrogenative carbonylation, while other transition metals can catalyze a range of C-H functionalization reactions, lending further structural diversity to the piperazine core. beilstein-journals.org

These advanced synthetic strategies will be crucial for creating libraries of novel analogues for downstream applications.

Table 1: Potential Methodologies for Derivatization of the Piperazine Scaffold

| Methodology | Description | Potential Application on Scaffold | Reference |

|---|---|---|---|

| Hydrazone Formation | Condensation of the hydrazinyl group with various aldehydes or ketones. | Rapid generation of a large, diverse library by modifying the R-group on the carbonyl compound. | N/A |

| Photoredox C-H Alkylation/Arylation | Use of visible light and a photocatalyst to activate C-H bonds adjacent to the piperazine nitrogens for coupling with alkyl or aryl partners. | Introduction of substituents at the C-2, C-5, and C-6 positions of the piperazine ring. | encyclopedia.pubmdpi.com |

| Direct C-H Lithiation | Deprotonation of a C-H bond using a strong base (e.g., sec-BuLi) followed by reaction with an electrophile. | Controlled, potentially stereoselective, functionalization of the carbon atoms of the piperazine ring. | beilstein-journals.orgnih.gov |

| Transition-Metal Catalysis | Use of metals like Rhodium or Palladium to catalyze C-H activation and subsequent bond formation. | Access to carbonylated or otherwise functionalized piperazine derivatives. | beilstein-journals.orgnsf.gov |

Integration with Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening, which identifies compounds that produce a desired effect in a complex biological system (e.g., a cell or whole organism), has seen a resurgence in drug discovery. nih.gov The derivatized libraries of 3-Hydrazinyl-1-(trifluoromethyl)piperazine are ideally suited for such screens. A library of analogues could be screened for various phenotypes, such as inhibition of cancer cell growth, modulation of inflammatory responses, or prevention of viral replication. researchgate.netnih.gov

Once a "hit" compound with interesting biological activity is identified, the critical next step is to determine its molecular target(s), a process known as target deconvolution. nih.govnih.gov This is essential for understanding the compound's mechanism of action. Several powerful strategies can be employed:

Affinity Chromatography: The active compound can be immobilized on a solid support (e.g., beads). nih.govtechnologynetworks.com This "bait" is then incubated with a cell lysate, and proteins that bind to the compound are "pulled down," isolated, and identified using mass spectrometry.

Expression Cloning and Display Technologies: Techniques like phage display involve screening libraries of proteins expressed on the surface of bacteriophages to find which ones bind to the small molecule of interest. nih.govtechnologynetworks.com

Proteome-wide Thermal Profiling: This method assesses how a compound affects the thermal stability of all proteins in a cell. A change in a protein's melting point upon compound binding indicates a direct interaction, allowing for unbiased target identification across the entire proteome. ox.ac.uk

By integrating the synthesis of diverse compound libraries with these advanced screening and target identification methods, researchers can efficiently discover new bioactive molecules and elucidate their biological functions.

Application in Chemical Biology and Proteomic Investigations

Beyond its potential as a source of therapeutic leads, the 3-Hydrazinyl-1-(trifluoromethyl)piperazine scaffold can be developed into sophisticated chemical probes to investigate biological systems. By incorporating specific functional groups, derivatives can be designed for proteomics and chemical biology applications.

The hydrazinyl moiety is particularly useful for this purpose. It can be reacted with a bifunctional linker that contains both a reactive group (like an aldehyde) and a reporter or capture tag. This would enable the creation of: